Glycine Receptor Antagonism: Sarcophine vs. Its Semisynthetic Diol Derivative
Sarcophine demonstrates a 52-fold higher potency as a GlyR antagonist compared to its epoxide-hydrolyzed derivative, (7S,8R)-dihydroxydeepoxysarcophine (DSN). The parent compound inhibits recombinant human α1 glycine receptors with an IC₅₀ of 2.1 μM [1], while DSN requires a concentration of 109 μM to achieve the same effect [1].
| Evidence Dimension | Glycine Receptor (GlyR) Antagonism Potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 ± 0.3 μM |
| Comparator Or Baseline | (7S,8R)-Dihydroxydeepoxysarcophine (DSN): 109 ± 9 μM |
| Quantified Difference | 52-fold higher potency for Sarcophine |
| Conditions | Whole-cell patch clamp recording of recombinant human α1 glycine receptors expressed in HEK293 cells |
Why This Matters
This quantitative difference identifies Sarcophine as the potent parent molecule, essential for any study targeting GlyR-mediated pathways, while the semisynthetic derivative is virtually inactive at comparable concentrations.
- [1] Saleh HA, Raafat KM, Temraz TA, et al. Sarcophine and (7S,8R)-dihydroxydeepoxysarcophine from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors. Neurotoxicology. 2020;80:1-10. PMID: 32702364. View Source
